3,7-Dihydroxy-2-naphthoic acid CAS number 83511-07-3
3,7-Dihydroxy-2-naphthoic acid CAS number 83511-07-3
CAS Number: 83511-07-3 Chemical Formula: C₁₁H₈O₄ Molecular Weight: 204.18 g/mol [1][2][3]
Executive Summary
3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) is a specialized naphthalene derivative acting as a critical pharmacophore in the modulation of the orphan G-protein coupled receptor 35 (GPR35) and a biosynthetic intermediate for enediyne antibiotics.[4] Unlike its isomer 1,4-dihydroxy-2-naphthoic acid (a phylloquinone precursor), 3,7-DHNA occupies a distinct niche in medicinal chemistry as a scaffold for anti-inflammatory and anti-nociceptive agents.
This guide provides a comprehensive technical analysis of 3,7-DHNA, synthesizing its physicochemical properties, synthesis logic, and application in GPR35-targeted drug discovery. It is designed for researchers requiring actionable protocols and mechanistic depth.
Chemical & Physical Profile
The structural integrity of 3,7-DHNA relies on the stability of its naphthalene core and the positioning of its hydroxyl groups, which facilitate bidentate chelation and hydrogen bonding.
Physicochemical Properties Table[5][6][7]
| Property | Value | Technical Note |
| Appearance | Yellow to light brown powder | Oxidizes upon prolonged air exposure; store under inert gas. |
| Melting Point | 265°C ± 10°C (dec.) | Decomposition occurs near MP; avoid aggressive heating during drying. |
| Solubility (DMSO) | ~100 mg/mL | Preferred solvent for biological stock solutions. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (basic) for aqueous solubility, forming the naphthoate salt. |
| pKa (Calculated) | ~2.5 (COOH), ~9.0 (OH) | The C2 carboxylic acid is strongly acidic due to the electron-withdrawing naphthalene ring. |
| LogP | 1.95 | Moderate lipophilicity; suitable for membrane permeability studies. |
| InChI Key | QMWOUSYSNFCKAZ-UHFFFAOYSA-N | Unique identifier for database verification. |
Synthesis & Purification Logic
Mechanistic Synthesis (Kolbe-Schmitt Variation)
The synthesis of 3,7-DHNA typically follows a regioselective carboxylation of 2,7-dihydroxynaphthalene. The "Expertise" here lies in controlling the thermodynamics to favor the C2 position over the C1 position.
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Starting Material: 2,7-Dihydroxynaphthalene.
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Reagent: Potassium hydroxide (KOH) and Carbon Dioxide (CO₂).
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Conditions: High pressure (5–10 atm) and temperature (120–140°C).
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Mechanism: The formation of the potassium naphthoxide activates the ring. CO₂ insertion occurs at the ortho position to the hydroxyl group. The 3-position hydroxyl directs substitution to C2 due to chelation effects with the potassium cation, stabilizing the transition state.
Purification Protocol (Self-Validating System)
Crude naphthoic acids often contain decarboxylated starting materials.
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Step 1: Dissolve crude solid in saturated NaHCO₃ (pH ~8.5). 3,7-DHNA dissolves as the salt; non-acidic impurities (starting diol) remain insoluble.
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Step 2: Filter the suspension to remove insoluble organics.
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Step 3: Acidify the filtrate slowly with 1M HCl to pH 2.0. The product precipitates.
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Step 4: Recrystallize from dilute ethanol/water (1:1) to remove isomeric byproducts.
Biological Applications: The GPR35 Axis[5][8]
The primary utility of 3,7-DHNA in modern drug development is its activity as a GPR35 Agonist . GPR35 is an orphan receptor highly expressed in the gastrointestinal tract and immune cells, linked to inflammatory bowel disease (IBD) and pain modulation.
Mechanism of Action
3,7-DHNA mimics the pharmacophore of Pamoic Acid (a known GPR35 agonist) but with lower molecular weight, offering better ligand efficiency.
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Binding: The C2-carboxylate and C3-hydroxyl form a pseudo-ring via intramolecular hydrogen bonding, creating a motif that docks into the GPR35 orthosteric site.
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Signaling: Activation recruits
-arrestin-2 and induces ERK1/2 phosphorylation.[5] -
Physiological Outcome: Reduction of visceral pain (anti-nociception) and modulation of intestinal inflammation.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by 3,7-DHNA binding to GPR35.
Figure 1: Signal transduction cascade initiated by 3,7-Dihydroxy-2-naphthoic acid at the GPR35 interface.
Experimental Protocols
Protocol A: Preparation of Assay-Ready Stock Solution
Objective: Create a stable 10 mM stock for in vitro screening (e.g., Calcium Flux or Tango assays).
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Weighing: Accurately weigh 2.04 mg of 3,7-DHNA.
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
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Critical Step: Use fresh DMSO.[6] Hygroscopic DMSO can cause precipitation of the acid over time.
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Sonication: Sonicate for 30–60 seconds at room temperature until fully dissolved. The solution should be clear yellow.
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Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.
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Working Solution: Dilute 1:1000 in assay buffer (HBSS + 20 mM HEPES) immediately before use to achieve 10 μM final concentration.
Protocol B: HPLC Purity Analysis
Objective: Verify purity >95% before biological testing.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient:
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0-2 min: 5% B
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2-10 min: 5% -> 95% B
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10-12 min: 95% B
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 300 nm (Naphthalene absorption bands).
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Retention Time: Expect elution around 6.5–7.5 min depending on dead volume.
Safety & Handling (MSDS Summary)
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (H302).[7]
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Eye Irritation: Category 2A (H319).
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Handling Precaution:
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Wear nitrile gloves and safety goggles.
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Avoid dust formation; use a fume hood when weighing bulk powder.
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First Aid:
References
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Jenkins, L., et al. (2010). Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity. Journal of Pharmacology and Experimental Therapeutics. [Link]
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PubChem. Compound Summary for CID 736299: 3,7-Dihydroxy-2-naphthoic acid. National Library of Medicine. [Link]
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Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[8][9] ACS Medicinal Chemistry Letters.[8][9] (Contextual reference for naphthoic acid pharmacophores). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 83511-07-3|3,7-Dihydroxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 3. CAS 83511-07-3 | 2629-1-0T | MDL MFCD00010253 | 3,7-Dihydroxy-2-naphthoic acid | SynQuest Laboratories [synquestlabs.com]
- 4. 83511-07-3 3,7-Dihydroxy-2-naphthoic Acid 3,7-二羟基-2-萘甲酸 -Win-Win Chemical [win-winchemical.com]
- 5. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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